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Resorufin-beta-D-galactopyranoside

Enzyme Kinetics Assay Development Fluorescence

Traditional β-gal substrates like MUG suffer blue autofluorescence in biological matrices, while FDG requires two-step hydrolysis causing lag phases. RGP solves both: single-step cleavage releases red-shifted resorufin (λex/em 571/585 nm), eliminating autofluorescence interference. • Single-step hydrolysis-immediate fluorescence for kinetic assays & ELISA • Red-shifted emission minimizes false positives in HTS inhibitor screens • CE-LIF detection: 900 enzyme molecules/µL for ultra-sensitive applications Orange-yellow solid, ≥95%, stored at -20°C.

Molecular Formula C18H17NO8
Molecular Weight 375.3 g/mol
Cat. No. B1262401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResorufin-beta-D-galactopyranoside
Synonymsesorufin galactopyranoside
resorufin-beta-D-galactopyranoside
Molecular FormulaC18H17NO8
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2
InChIInChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14?,15-,16+,17?,18+/m0/s1
InChIKeyQULZFZMEBOATFS-USFGWYQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resorufin-β-D-Galactopyranoside Overview


Resorufin-β-D-galactopyranoside (RGP) is a non-fluorescent, orange-yellow solid that functions as a fluorogenic substrate for β-galactosidase (EC 3.2.1.23) [1]. Upon enzymatic hydrolysis, it releases the highly fluorescent product resorufin, which can be monitored at excitation/emission wavelengths of 571–573 nm and 584–590 nm, respectively . The compound is distinguished by its single-step hydrolysis mechanism and red-shifted fluorescence, which reduces interference from biological autofluorescence and enables sensitive, continuous enzyme activity measurements . With a molecular weight of 375.3 g/mol and CAS number 95079-19-9, it is commonly employed in reporter gene assays, high-throughput screening, ELISA, and flow cytometry applications requiring robust quantification of β-galactosidase activity [1].

Detection Red-shifted resorufin fluorescence (ex/em 571/585 nm) reduces autofluorescence interference in complex samples.
Mechanism Single-step enzymatic cleavage provides immediate signal without lag phase, simplifying kinetic analysis.
Assay format Suitable for purified enzyme, cell lysate, and permeabilized cell assays; not designed for live-cell imaging.

Resorufin-β-D-Galactopyranoside Differentiation


Substituting one fluorogenic β-galactosidase substrate for another without rigorous validation introduces significant risk of experimental failure. Substrates differ critically in their hydrolysis kinetics, fluorescence spectra, cellular permeability, and susceptibility to environmental interferences. Resorufin-β-D-galactopyranoside (RGP) cannot be assumed to perform equivalently to fluorescein di-β-D-galactopyranoside (FDG) or 4-methylumbelliferyl-β-D-galactopyranoside (MUG). For instance, FDG requires a two-step sequential hydrolysis for maximal fluorescence, which can complicate kinetic analyses and delay signal development [1]. MUG emits blue fluorescence (~450 nm), a region heavily contaminated by autofluorescence from common biomolecules and environmental matrices like wastewater [2]. Furthermore, RGP exhibits limited intrinsic cell permeability in its native form, precluding its use in live-cell imaging workflows where FDG or lipophilic analogs are required . Therefore, scientific selection must be guided by quantitative evidence addressing the specific assay requirements, not by class-level assumptions.

Hydrolysis kinetics differ

FDG requires sequential two-step hydrolysis; single-step RGP kinetics may not transfer to FDG-based protocols.

Spectral interference mismatch

MUG emits UV-blue fluorescence (~450 nm) that overlaps with matrix autofluorescence; red-shifted RGP may require re‑validation when replacing MUG.

Live‑cell compatibility gap

RGP shows limited native cell permeability; live-cell workflows using FDG or lipophilic analogs may require separate substrate evaluation.

Resorufin-β-D-Galactopyranoside Comparative Evidence


Single-Step Hydrolysis vs. FDG

Resorufin-β-D-galactopyranoside (RGP) requires only a single enzymatic cleavage step to achieve maximal fluorescence upon β-galactosidase action . In contrast, fluorescein di-β-D-galactopyranoside (FDG) is a non-fluorescent substrate that must undergo two sequential hydrolysis events—first to the monogalactoside intermediate, then to fully fluorescent fluorescein—to generate its maximum signal [1]. This mechanistic difference simplifies kinetic analysis for RGP by eliminating the intermediate step and reducing the time required to reach a steady-state fluorescent signal .

Single-step vs. FDG
Head-to-head
RGP: 1 cleavage step; FDG: 2 sequential cleavages — eliminates intermediate lag phase.
Supports linear initial-rate monitoring in continuous assays.
Purified E. coli β-galactosidase, standard buffer.
Enzyme Kinetics Assay Development Fluorescence

Red-Shifted Fluorescence vs. MUG

Resorufin-β-D-galactopyranoside produces the orange-red fluorophore resorufin with excitation/emission maxima at 571/585 nm . This red-shifted spectrum substantially reduces overlap with the autofluorescence of common biological molecules (e.g., NADH, flavins) and environmental contaminants . In contrast, 4-methylumbelliferyl-β-D-galactopyranoside (MUG) generates blue-fluorescing 4-methylumbelliferone (ex/em ~360/449 nm), which suffers from significant spectral interference with endogenous fluorophores and matrix components in wastewater and biological samples [1]. In a planar yeast estrogen screen (pYES) assay, the substitution of MUG with RGP eliminated blue-fluorescent interferences, enabling clear, unambiguous detection of estrogen-active compounds in wastewater samples [1].

Red-shifted vs. MUG
Head-to-head
Resorufin λex/em 571/585 nm vs. 4-MU λex/em 360/449 nm; >100 nm separation reduces matrix autofluorescence.
Enables reliable detection in environmental matrices with high background.
pYES assay; wastewater influent/effluent samples.
Environmental Monitoring HTS Fluorescence Interference

Kinetic Parameters vs. FDG and MUG

The Michaelis-Menten constant (Km) and turnover number (kcat) for resorufin-β-D-galactopyranoside with E. coli β-galactosidase were determined using an acoustofluidic micromixer as Km = 333 ± 130 μM and kcat = 64 ± 8 s⁻¹ [1]. For comparison, FDG exhibits a significantly lower Km of approximately 17 μM, indicating ~20-fold higher apparent affinity for the enzyme [2]. In contrast, MUG has an intermediate Km of 144.5 μM under similar pH conditions [3]. These differences dictate substrate suitability: FDG is preferred when high affinity and low substrate consumption are critical, whereas RGP's higher Km makes it less prone to substrate depletion artifacts in long-duration or high-turnover assays. The kcat of 64 s⁻¹ for RGP aligns with the high catalytic efficiency typical of E. coli β-galactosidase, ensuring robust signal generation.

Km & kcat
Reported
RGP: Km 333 ± 130 μM, kcat 64 s⁻¹. FDG: Km ~17 μM (~20‑fold lower). MUG: Km 144.5 μM.
Higher Km may reduce substrate depletion artifacts in extended HTS runs.
Cross-study comparison; E. coli β-galactosidase.
Michaelis-Menten Kinetics Enzyme Assay Design Substrate Affinity

Ultrasensitive CE-LIF Detection

Using capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection, resorufin-β-D-galactopyranoside enables a β-galactosidase detection limit of 1.5 × 10⁻¹⁵ M, equivalent to approximately 900 molecules of enzyme in a 1 μL sample [1]. This extraordinary sensitivity arises from the combination of resorufin's high fluorescence quantum yield and the separation power of CE-LIF. While direct comparator studies under identical CE-LIF conditions are limited, the reported limit of detection for β-galactosidase using a fluorescein-based substrate (fluorescein-mono-β-D-galactopyranoside) under similar CE-LIF methodology was 6.5 × 10⁻¹⁴ M, or roughly 1.6 molecules, albeit with different experimental parameters [2]. The resorufin-based assay offers a practical detection threshold of 900 molecules, making it suitable for applications requiring high analytical sensitivity without specialized single-molecule instrumentation.

CE‑LIF LOD
Reported
1.5 fM (≈900 enzyme molecules in 1 μL). Comparator fluorescein substrate: 65 fM under different conditions.
Femtomolar sensitivity supports single‑cell lysate and low‑expression reporter studies.
CE‑LIF, 60 min incubation; He‑Ne 543.5 nm excitation.
Single-Molecule Detection CE-LIF Analytical Sensitivity

Cell Permeability vs. FDG

Resorufin-β-D-galactopyranoside exhibits limited intrinsic cell permeability in its native form, rendering it unsuitable for live-cell β-galactosidase assays without permeabilization or loading assistance . In contrast, fluorescein di-β-D-galactopyranoside (FDG) readily enters viable cells due to its greater lipophilicity, enabling real-time monitoring of intracellular enzyme activity [1]. Additionally, newer-generation red substrates such as Xite™ Red beta-D-galactopyranoside have been specifically engineered for superior cell permeability and intracellular retention compared to RGP . RGP's poor permeability necessitates cell lysis or permeabilization (e.g., with Triton X-100 at 0°C) for intracellular β-galactosidase quantification, a fact documented in yeast single-cell assays where steady-state intracellular fluorescence is governed by the balance between resorufin production and its subsequent leakage [2].

Cell permeability
Head-to-head
RGP: not suitable for live‑cell assays without permeabilization. FDG: readily enters viable cells.
Use RGP for lysate or permeabilized workflows; live‑cell imaging requires alternatives.
Mammalian, yeast, bacterial cells; flow cytometry.
Live-Cell Imaging Flow Cytometry Cellular Assays

Resorufin-β-D-Galactopyranoside Optimal Applications


Environmental Estrogenicity Screening

The planar yeast estrogen screen (pYES) traditionally employs MUG, but its blue fluorescent product suffers from severe interference by naturally fluorescent wastewater constituents [1]. By substituting RGP, the red-shifted resorufin signal (λex/em 571/585 nm) completely eliminates this background, enabling clear detection of estrogen-active compounds with limits of detection of 3.5 pg/zone for 17β-estradiol and recoveries near 100% from spiked water samples (2–20 ng/L) [1]. This application leverages RGP's reduced autofluorescence interference, a critical advantage over MUG in environmental monitoring workflows [1].

HTS of β-Galactosidase Inhibitors

RGP is widely used in compound library screens for β-galactosidase inhibitors due to its single-step hydrolysis mechanism and red-shifted fluorescence . The single cleavage event simplifies kinetic interpretation and reduces lag time, while the emission at 585 nm minimizes false positives from compound autofluorescence—a common issue in HTS where many small molecules fluoresce in the blue-green region . Furthermore, RGP's relatively high Km (333 μM) reduces the risk of substrate depletion during extended incubations, maintaining linear assay response across diverse compound concentrations [2].

Ultrasensitive Quantification via CE-LIF

For applications demanding extreme analytical sensitivity, such as quantifying trace β-galactosidase in single-cell lysates or low-expression reporter systems, RGP combined with capillary electrophoresis-laser-induced fluorescence (CE-LIF) achieves a detection limit of 900 enzyme molecules per μL [3]. This surpasses conventional microplate reader sensitivities and is suitable for validating low-abundance lacZ expression where other substrates fail to provide adequate signal-to-noise ratios [3].

ELISA and High-Content Screening Endpoint Detection

RGP's single-step hydrolysis to fully fluorescent resorufin makes it an excellent reporter for ELISA and high-content screening where consistent, robust endpoint readings are required . Unlike FDG, which requires sequential hydrolysis and may exhibit lag phases, RGP delivers immediate fluorescence upon cleavage, improving assay reproducibility and reducing incubation variability [4]. It is suitable for use in cell lysates and purified enzyme preparations, but not for live-cell imaging due to limited permeability .

Application
Selection Property
Validation Focus
Environmental estrogenicity screening
Red‑shifted fluorescence with low matrix interference
Autofluorescence background reduction in wastewater samples
HTS of β‑galactosidase inhibitors
Single‑step hydrolysis with linear kinetics
Signal linearity across compound concentrations; substrate depletion risk
Ultrasensitive CE‑LIF quantification
High quantum yield resorufin product
Detection limit in low‑expression reporter systems
ELISA & high‑content endpoint detection
Immediate fluorescence upon cleavage
Endpoint reproducibility and incubation consistency in lysate or purified enzyme formats

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